4-(dimethylsulfamoyl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide
Description
The compound 4-(dimethylsulfamoyl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide is a benzamide derivative featuring a dimethylsulfamoyl group at the para position of the benzene ring and a pyrazine-linked furan substituent on the amide nitrogen. This structure combines a sulfonamide moiety with heterocyclic aromatic systems (furan and pyrazine), which are critical for modulating physicochemical properties and biological activity. Such compounds are often explored for enzyme inhibition, anticancer, or antimicrobial applications due to their ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
Molecular Formula |
C18H18N4O4S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C18H18N4O4S/c1-22(2)27(24,25)15-5-3-13(4-6-15)18(23)21-11-16-17(20-9-8-19-16)14-7-10-26-12-14/h3-10,12H,11H2,1-2H3,(H,21,23) |
InChI Key |
HMJJFWSDUMKWEV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the pyrazinylmethyl group. The furan ring is then attached to the pyrazine moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group on the pyrazine ring can be reduced to an amine.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced pyrazine derivatives.
Substitution: Various substituted benzamides and pyrazine derivatives.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Substituent Variations
Furan vs. Thiophene and Pyridine
Compounds in include benzamide derivatives with furan-3-yl (3b), thiophene-2-yl (4a), and pyridin-4-yl (6a) substituents. Key comparisons:
- 3b (Furan-3-yl) : Exhibits a melting point (MP) of 198–200°C and 99.5% purity. The oxygen atom in furan contributes to lower lipophilicity compared to sulfur-containing analogs.
- 4a (Thiophene-2-yl): MP 185–187°C with 98.3% purity.
- 6a (Pyridin-4-yl) : MP 210–212°C. The basic nitrogen in pyridine increases solubility in acidic environments.
Key Insight : The target compound’s furan-3-yl group may offer a balance between moderate lipophilicity and metabolic stability compared to thiophene or pyridine analogs .
Pyrazine-Linked Systems
and 5 describe defactinib (INN: C20H21F3N8O3S), which shares a pyrazine core but incorporates a trifluoromethylpyrimidine and methylmethanesulfonamido group. Key differences:
- Defactinib : Contains a trifluoromethyl group, enhancing metabolic stability and membrane permeability. Molecular weight (MW): 510.5 g/mol.
- Target Compound : Lacks the trifluoromethyl group but includes a dimethylsulfamoyl moiety (MW: ~450–470 g/mol estimated). This may reduce hydrophobicity but limit target affinity compared to defactinib’s optimized structure .
Sulfonamide Group Modifications
Dimethylsulfamoyl vs. Aryl Sulfonamides
highlights N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide, a sulfonamide with a 3-methylphenyl group. Unlike the target compound’s dimethylsulfamoyl group, this derivative shows stronger π-π interactions due to the aromatic substituent but lower solubility in polar solvents.
references sulfamethazine, a classic antibacterial sulfonamide.
Melting Points and Purity
- Purity (>98%) is critical for biological activity, as seen in (99.5% for 3b).
- Example 53 (): A fluorinated chromenone-containing benzamide with MP 175–178°C and MW 589.1 g/mol. The fluorine atoms likely enhance bioavailability but complicate synthesis .
Biological Activity
4-(Dimethylsulfamoyl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide, with the CAS number 2034611-93-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₄O₄S
- Molecular Weight : 386.4 g/mol
- Structure : The compound features a benzamide core substituted with a dimethylsulfamoyl group and a furan-pyrazine moiety, which may influence its biological properties.
Synthesis and Characterization
The synthesis of this compound involves the coupling of various precursors to form the desired structure. Detailed methodologies can be found in the literature, focusing on the optimization of reaction conditions to enhance yield and purity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 4-(dimethylsulfamoyl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro assays have shown that related compounds can inhibit the growth of various cancer cell lines, including K562 (chronic myeloid leukemia) and HL60 (promyelocytic leukemia) cells. The IC50 values for these compounds ranged from 5.6 µM to 40 µM, indicating moderate to high potency against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | K562 | 5.6 |
| Compound B | HL60 | 8.2 |
| Compound C | K562 | 31 |
The biological activity of this compound may be attributed to its ability to inhibit specific protein kinases involved in cancer progression. Molecular docking studies indicate that it binds effectively to targets such as EGFR and PDGFR, which are critical in tumor growth and survival .
Case Studies
- Study on Anticancer Efficacy : A study investigated the effects of a series of benzamide derivatives on cancer cell lines. Among these, compounds with structural similarities to 4-(dimethylsulfamoyl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide showed promising results in inhibiting tumor growth by targeting receptor tyrosine kinases .
- In Vivo Studies : Animal models treated with analogs of this compound demonstrated reduced tumor sizes compared to control groups, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
